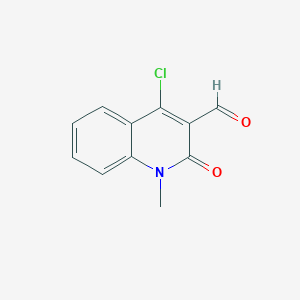

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-13-9-5-3-2-4-7(9)10(12)8(6-14)11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFNBXZHPBNABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382720 | |

| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96600-76-9 | |

| Record name | 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde" CAS number

An In-Depth Technical Guide to 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in synthetic and medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] This guide details the compound's identification, physicochemical properties, synthesis via the Vilsmeier-Haack reaction, spectroscopic signature, chemical reactivity, and its significant role as a versatile building block for the development of novel therapeutic agents. The content is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction to the Quinolone Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational structure in medicinal chemistry.[1] Compounds incorporating this scaffold have demonstrated a vast array of pharmacological properties, including anticancer, antimalarial, antibacterial, anti-inflammatory, and anti-HIV activities.[1] The specific derivative, this compound, is not typically an end-product but rather a highly valuable synthetic intermediate. Its structure features two key reactive sites: a formyl group at the C3 position and a chloro group at the C4 position. This dual functionality allows for a diverse range of subsequent chemical modifications, making it an ideal precursor for constructing complex, fused heterocyclic systems and generating libraries of compounds for drug screening programs.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for research and development. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 96600-76-9 | [2][3] |

| Molecular Formula | C₁₁H₈ClNO₂ | [2] |

| Molecular Weight | 221.64 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | [3] |

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most prominent and efficient method for synthesizing 4-chloro-quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic substrates using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7][8]

Reaction Mechanism

The synthesis proceeds through a well-established two-part mechanism:[6][9]

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution & Cyclization: The appropriate N-methylacetanilide precursor acts as the nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent loss of water to form the quinoline ring system. The reaction simultaneously introduces the chloro group at the 4-position and the formyl group at the 3-position. The final product is obtained after aqueous workup, which hydrolyzes the iminium intermediate to the aldehyde.[9]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [cymitquimica.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Synthesis, Properties, and Applications

Abstract

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a quinolone core, is a well-established pharmacophore found in a wide array of therapeutic agents.[1][2] This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, an exploration of its versatile reactivity, and a discussion of its applications in the development of novel bioactive molecules. The dual reactivity of the C3-aldehyde and C4-chloro substituents makes this compound a uniquely valuable building block for creating complex molecular architectures and diverse compound libraries.[3]

Introduction: The Significance of the 2-Quinolone Scaffold

The 2-oxo-1,2-dihydroquinoline, or 2-quinolone, framework is a privileged scaffold in medicinal chemistry. Molecules incorporating this core structure have demonstrated a remarkable range of biological activities, including antibacterial, anticancer, anti-inflammatory, and anti-HIV properties.[2] The efficacy of this scaffold is often attributed to its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The title compound, this compound, is not just a member of this important class but a strategic precursor, offering two distinct and orthogonally reactive sites for further chemical modification.[3] This guide aims to equip researchers with the fundamental knowledge to effectively utilize this potent synthon.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research.

Core Chemical Properties

The key physicochemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 96600-76-9 | [5] |

| Molecular Formula | C₁₁H₈ClNO₂ | [5] |

| Molecular Weight | 221.64 g/mol | [5] |

| Appearance | Typically a solid at room temperature | - |

| Purity | Commercially available with ≥95% purity | [5] |

Spectroscopic Signature Analysis

While experimental spectra should always be acquired for confirmation, the expected spectroscopic data provides a reliable benchmark for structural verification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic. The N-methyl group should appear as a sharp singlet around 4.11 ppm.[1] The aromatic protons on the benzo-fused ring would resonate in the downfield region of approximately 7.4-8.2 ppm, exhibiting splitting patterns corresponding to their coupling relationships.[1] The most downfield signal, a singlet, would be the aldehydic proton, anticipated around 10.2 ppm due to the deshielding effect of the carbonyl group.[6]

-

¹³C NMR Spectroscopy : The carbon spectrum would be defined by the two carbonyl signals: the lactam carbonyl (C2) around 160-165 ppm and the highly deshielded aldehyde carbonyl (C3-CHO) near 185-190 ppm. The N-methyl carbon is expected around 37 ppm.[1] The remaining signals would correspond to the sp²-hybridized carbons of the quinoline ring system.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Two distinct carbonyl stretching frequencies are expected: one for the lactam C=O (amide) around 1650-1680 cm⁻¹ and another for the conjugated aldehyde C=O around 1680-1700 cm⁻¹.[7][8] Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, and C-H stretching from the aromatic and methyl groups would be observed just above and below 3000 cm⁻¹, respectively.[8]

-

Mass Spectrometry (MS) : In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 221. A crucial diagnostic feature would be the presence of an M+2 peak at m/z 223 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Synthesis via the Vilsmeier-Haack Reaction

The most efficient and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction.[9][10] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12]

Mechanistic Rationale

The choice of the Vilsmeier-Haack reaction is predicated on the electronic nature of the precursor, 4-hydroxy-1-methyl-2(1H)-quinolone. The hydroxyl group at the C4 position makes the quinolone ring system highly electron-rich, priming it for electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium cation, is a relatively weak electrophile, making it selective for such activated substrates.[12] The reaction proceeds in two main stages: first, the in-situ formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), followed by the electrophilic attack of this reagent on the quinolone ring and subsequent hydrolysis to yield the aldehyde.[13][14]

Diagram of the Vilsmeier-Haack Mechanism

Caption: Reaction pathway for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 4-hydroxy-1-methyl-2(1H)-quinolone.

-

Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes. The temperature must be maintained below 10 °C. Allow the resulting mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition : Add 4-hydroxy-1-methyl-2(1H)-quinolone (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

-

Reaction : After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This step hydrolyzes the intermediate iminium salt and precipitates the product.

-

Isolation : Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure this compound. Dry the final product under vacuum.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in its two distinct reactive handles, which can often be addressed selectively.[3]

The Duality of Reactive Centers

-

The C3-Aldehyde Group : This electrophilic center is a classic site for nucleophilic addition and condensation reactions. It serves as a gateway for chain extension and the introduction of nitrogen-containing heterocycles.[3]

-

The C4-Chloro Group : As a halogen on an electron-deficient ring system, this chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for its displacement by a wide variety of nucleophiles.[3]

Diagram of Key Reactivity Pathways

Caption: Major reaction pathways originating from the two reactive sites.

Protocol: Schiff Base Formation (Aldehyde Reactivity)

Condensation with primary amines to form Schiff bases is a robust and high-yielding transformation.

-

Dissolution : Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.

-

Amine Addition : Add the desired primary amine (1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction : Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The formation of the imine product can often be observed as a color change or precipitation.

-

Isolation : Cool the reaction mixture. If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol: Nucleophilic Substitution with an Amine (Chloro Reactivity)

Displacement of the C4-chloro group is a key strategy for introducing nitrogen-based functional groups.

-

Setup : In a sealed reaction vessel, combine the title compound (1 equivalent), the desired amine (e.g., morpholine, 2-3 equivalents), and a polar aprotic solvent such as DMF or DMSO.

-

Base Addition : Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2 equivalents) to act as a scavenger for the HCl generated.

-

Reaction : Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up : After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The primary value of this compound is its role as a versatile synthetic intermediate.[3][5] Its derivatives have been extensively explored for therapeutic potential.

-

Anticancer Agents : Thiosemicarbazone derivatives of the quinolone-3-carbaldehyde scaffold, when complexed with metals like copper(II), have demonstrated significant cytotoxicity against human tumor cell lines, even overcoming cisplatin resistance in some cases.[15][16]

-

Antimicrobial Compounds : The quinolone core itself is famous for its antibacterial properties. Modifications at the C3 and C4 positions allow for the fine-tuning of activity against various bacterial and fungal strains.[9]

-

DNA and Protein Intercalators : Hydrazone derivatives synthesized from this aldehyde have been shown to interact with calf-thymus DNA and bovine serum albumin, suggesting potential applications as biological probes or therapeutic agents that target nucleic acids or proteins.[17]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazards Identification : This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[18]

-

Handling Recommendations :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a cornerstone synthon for chemists working in drug discovery and heterocyclic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and, more importantly, its predictable and versatile reactivity at two distinct molecular sites, provide a reliable platform for the generation of chemical diversity. The demonstrated biological activities of its derivatives, particularly in oncology, underscore its continued relevance and potential for future research and development endeavors.

References

- This compound; 4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde; 4-chloro-1-methyl-2-oxo-quinoline-3-carbaldehyde. CymitQuimica.

-

Pesko, M., et al. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity . Molecules (2012). [Link]

-

Vilsmeier–Haack reaction . Wikipedia. [Link]

- 4-Chloro-1-methyl-2-oxo-1, 2-dihydroquinoline-3-carbaldehyde, min 95%, 250 mg. LabNetwork.

-

Mogilaiah, K., et al. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction . Indian Journal of Chemistry (2007). [Link]

-

Vilsmeier-Haack Reaction . YouTube. [Link]

-

Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]

-

Slyvka, N., et al. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies . Molecules (2018). [Link]

-

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde . PubChem. [Link]

-

Slyvka, N., et al. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies . Molecules (2017). [Link]

-

Vilsmeier-Haack Reaction . Chemistry Steps. [Link]

-

Shestakova, T., et al. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery . Molecules (2017). [Link]

-

Khidre, R.E., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . RSC Advances (2018). [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . RSC Publishing. [Link]

-

Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone . ResearchGate. [Link]

-

Bresolin, L., et al. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . Molecules (2020). [Link]

-

Bresolin, L., et al. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . MDPI. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

Sources

- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C10H6ClNO2 | CID 2785122 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Abstract: This guide provides a comprehensive technical overview of the synthetic pathway for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a valuable heterocyclic building block. The core of this synthesis is the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and chlorination of activated heterocyclic systems. We will dissect the strategic considerations for this synthesis, detail the underlying reaction mechanisms, and provide a field-proven experimental protocol. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this and similar quinolone scaffolds.

Strategic Overview: Retrosynthetic Analysis

The structure of the target molecule, this compound, is characterized by a 1-methyl-2-quinolone core bearing both a chloro group at the C4 position and a formyl group at the C3 position. This specific arrangement of functional groups strongly suggests the Vilsmeier-Haack reaction as the key transformation.

The Vilsmeier-Haack reaction employs a potent electrophile, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This reagent is highly effective for formylating electron-rich aromatic and heterocyclic compounds.[4] Crucially, when applied to substrates containing a hydroxyl or keto group, such as a 4-hydroxy-2-quinolone, the reagent serves a dual purpose: it facilitates electrophilic substitution (formylation) at the adjacent C3 position and simultaneously acts as a chlorinating agent, replacing the C4 hydroxyl group with a chlorine atom.

Therefore, the most logical precursor for this synthesis is 4-Hydroxy-1-methyl-2(1H)-quinolone . This starting material is commercially available and provides the necessary activated ring system for the desired transformation.[5][6]

Caption: Retrosynthetic analysis of the target molecule.

The Key Transformation: Vilsmeier-Haack Formylation-Chlorination

Principle and Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and its subsequent reaction with the quinolone substrate.

Stage 1: Formation of the Vilsmeier Reagent Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent intramolecular rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, which is the active formylating species known as the Vilsmeier reagent.[3][7]

Stage 2: Reaction with 4-Hydroxy-1-methyl-2(1H)-quinolone The quinolone substrate exists in tautomeric equilibrium, but the enol-like character at the C3 and C4 positions makes it highly nucleophilic. The reaction mechanism is as follows:

-

O-Phosphorylation: The hydroxyl group at C4 attacks the electrophilic phosphorus atom of POCl₃, converting the hydroxyl into a good leaving group (a dichlorophosphate ester).

-

Electrophilic Attack: The electron-rich C3 position of the quinolone ring performs a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent. This step is the rate-determining step for formylation.[8]

-

Rearomatization and Chlorination: The resulting intermediate eliminates a proton from C3 to restore aromaticity. Concurrently, the dichlorophosphate group at C4 is displaced by a chloride ion (generated from POCl₃), installing the chloro substituent.

-

Hydrolysis: The iminium salt intermediate formed at the C3 position is stable until aqueous workup. During workup, it is readily hydrolyzed to yield the final carbaldehyde functional group.

Caption: High-level workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of activated heterocyclic systems.[9]

Materials:

-

4-Hydroxy-1-methyl-2(1H)-quinolone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (5 molar equivalents). Cool the flask in an ice-salt bath to 0 °C.

-

Vilsmeier Reagent Formation: Add freshly distilled POCl₃ (3.5 molar equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid, crystalline Vilsmeier reagent may be observed.

-

Substrate Addition: Add 4-Hydroxy-1-methyl-2(1H)-quinolone (1 molar equivalent) portion-wise to the reaction mixture. Ensure the temperature remains controlled.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 60-70 °C for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring. This step is exothermic and should be performed in a fume hood.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A solid precipitate of the crude product should form.

-

Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude solid from ethyl acetate to yield the pure this compound as a crystalline solid. Dry the final product under vacuum.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed through standard analytical techniques.

| Parameter | Value / Observation | Source |

| Starting Material | 4-Hydroxy-1-methyl-2(1H)-quinolone | [5][6] |

| Key Reagents | DMF, POCl₃ | [3][4] |

| Reaction Type | Vilsmeier-Haack Formylation-Chlorination | [2][8] |

| Reaction Temperature | 60-70 °C | [9] |

| Typical Yield | > 60% | [10] |

| Appearance | Crystalline Solid | - |

Expected Characterization Data:

-

¹H NMR: A characteristic singlet for the aldehyde proton (CHO) is expected in the region of δ 9-11 ppm. A singlet for the N-methyl group (N-CH₃) should appear around δ 3.5-4.0 ppm. Aromatic protons will be observed in the typical δ 7-8.5 ppm region.

-

IR Spectroscopy: Key stretches to observe include a strong carbonyl peak for the aldehyde (C=O) around 1680-1700 cm⁻¹ and the quinolone C=O stretch around 1640-1660 cm⁻¹. The C-Cl stretch will appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₁H₈ClNO₂, with the characteristic isotopic pattern for a chlorine-containing compound.

Safety and Handling Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

-

Workup: The quenching of the reaction mixture with ice water is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and direct pathway to synthesize this compound from the readily accessible precursor, 4-hydroxy-1-methyl-2(1H)-quinolone. The dual functionality of the Vilsmeier reagent as both a formylating and chlorinating agent makes this a highly effective one-pot transformation. The protocol described herein is robust and scalable, offering reliable access to this versatile synthetic intermediate, which serves as a crucial starting point for the development of more complex molecules in pharmaceutical and materials science research.

References

-

Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ResearchGate. [Link]

-

Vilsmeier reagent. Wikipedia. [Link]

-

Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Semantic Scholar. [Link]

-

How Does 2,4-Quinolinediol Function As A Precursor In Organic Synthesis?. Knowledge. [Link]

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. [Link]

-

Synthesis of Vilsmeier reagent. PrepChem.com. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]

-

Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses. ACS Publications. [Link]

-

2,4-Quinolinedione alkaloids: occurrence and biological activities. ResearchGate. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Arkivoc. [Link]

-

2,4-Quinolinedione alkaloids: occurrence and biological activities. Taylor & Francis Online. [Link]

- RU2217423C2 - Method for preparing quinoline carbaldehyde.

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. 4-羟基-N-甲基-2-喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-HYDROXY-1-METHYL-2-QUINOLONE | 1677-46-9 [chemicalbook.com]

- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 9. ijsr.net [ijsr.net]

- 10. Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Semantic Scholar [semanticscholar.org]

"4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde" IUPAC name

An In-Depth Technical Guide to 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Synthesis, Characterization, and Application

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its systematic IUPAC nomenclature, physicochemical properties, and critical safety considerations. The core of this document is a detailed exploration of its synthesis, with a particular focus on the mechanistic underpinnings of the Vilsmeier-Haack reaction for the construction of the foundational chloroquinoline framework. Furthermore, we outline modern spectroscopic techniques for its structural confirmation and explore its versatile reactivity, showcasing its role as a reactive synthon for the development of complex, fused heterocyclic systems with potential pharmacological relevance. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this valuable intermediate in their synthetic programs.

Introduction: The Quinolin-2-one Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in chemical science. When oxidized to a quinolin-2(1H)-one, also known as a carbostyril, its chemical and biological significance is further enhanced. This core is present in numerous natural alkaloids and has been integral to the development of a wide array of pharmaceutical agents, including anticancer and antimalarial drugs.[1] The strategic functionalization of the quinolin-2-one core allows for the precise modulation of its biological activity. The subject of this guide, this compound, is a trifunctionalized derivative engineered for synthetic versatility, possessing a reactive aldehyde, a displaceable chloro group, and a methylated nitrogen that locks its tautomeric form and enhances solubility.

Nomenclature, Physicochemical Properties, and Safety

IUPAC Name and Structural Elucidation

The systematic IUPAC name for the compound is This compound .[2] This name precisely describes its molecular architecture:

-

Quinoline: The core bicyclic heterocyclic system.

-

1,2-dihydro-2-oxo: Indicates the presence of a ketone at position C2 and saturation at positions 1 and 2, defining it as a quinolin-2-one.

-

1-methyl: A methyl group is attached to the nitrogen atom (N1).

-

4-chloro: A chlorine atom is substituted at position C4.

-

3-carbaldehyde: An aldehyde group (-CHO) is located at position C3.

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties for the compound (CAS: 96600-76-9).[3][4][5]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [4] |

| Molecular Weight | 221.64 g/mol | [4] |

| CAS Number | 96600-76-9 | [2][4][5] |

| Appearance | Solid (Expected) | - |

| XLogP3 | 1.9 | [6] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Synthesis Pathway and Mechanistic Insights

The synthesis of this compound is a multi-step process that relies on a classic named reaction for the construction of the core heterocycle.

The Vilsmeier-Haack Reaction: A Cornerstone of Synthesis

The most efficient and widely adopted method for constructing the 2-chloro-3-formylquinoline core is the Vilsmeier-Haack reaction .[1] This reaction facilitates the formylation and cyclization of electron-rich aromatic systems, such as N-substituted acetanilides, to yield the desired quinoline structure.[7][8]

Causality and Mechanism: The process begins with the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[9][10]

The N-methylacetanilide substrate then acts as a nucleophile. The reaction proceeds via a cascade of electrophilic aromatic substitution and cyclization steps, ultimately leading to the formation of the 2-chloro-3-formylquinoline intermediate. The N-methylation step can be performed subsequently. The final transformation to the 2-oxo derivative is achieved through hydrolysis, often by heating in acetic acid with a salt like sodium acetate.[1]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. This compound [cymitquimica.com]

- 3. 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C10H6ClNO2 | CID 2785122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 96600-76-9 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier haack rxn | PPTX [slideshare.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical prerequisite for further investigation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a substituted quinolone derivative. Quinolone scaffolds are prevalent in medicinal chemistry, forming the core of numerous antibacterial agents.[1] This document moves beyond a simple recitation of data, offering a detailed theoretical prediction of the NMR spectrum grounded in fundamental principles, a robust experimental protocol for data acquisition, and an expert interpretation of the spectral features. We will explore the causal relationships between the molecule's electronic and steric environment and the resulting chemical shifts and coupling constants, providing a self-validating framework for structural elucidation.

Molecular Structure and Spectroscopic Environments

The target molecule, this compound (CAS 96600-76-9), possesses a rigid heterocyclic core with diverse functional groups.[2] Understanding this structure is the first step in predicting its NMR spectrum. The key structural features include:

-

A 1,2-dihydroquinolin-2-one (or carbostyril) nucleus.

-

An N-methyl group at position 1, which removes the acidic N-H proton found in related scaffolds.

-

An electron-withdrawing chloro group at the C4 position.

-

An aldehyde (carbaldehyde) group at the C3 position.

-

A substituted benzene ring fused to the pyridinone core.

These features create distinct electronic environments for each proton and carbon atom, leading to a well-resolved and informative NMR spectrum. The numbering scheme used for assignment is presented below.

Caption: Numbering of this compound.

Theoretical NMR Spectrum Prediction

Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra. These predictions are derived from established chemical shift ranges and an analysis of electronic effects (induction, resonance) and spin-spin coupling.

Predicted ¹H NMR Spectrum

The molecule has 8 unique proton signals.

-

Aldehyde Proton (H-CHO): Aldehyde protons are highly deshielded due to the anisotropy of the carbonyl group and reside in a characteristic downfield region, typically 9.5-10.5 ppm. It will appear as a singlet as there are no adjacent protons.

-

Aromatic Protons (H5, H6, H7, H8): These four protons on the fused benzene ring will appear in the aromatic region (7.0-8.5 ppm). Their specific shifts and multiplicities are dictated by their neighbors and the electronic influence of the quinolone core.

-

H8: This proton is in the peri position relative to the C2-carbonyl group. This spatial proximity causes significant deshielding. It is coupled to H7 (ortho coupling, J ≈ 7-9 Hz) and will appear as a doublet of doublets (dd). We predict this to be the most downfield of the aromatic signals.

-

H5: This proton is coupled to H6 (ortho coupling, J ≈ 7-9 Hz) and will also appear as a doublet of doublets (dd).

-

H6 & H7: These protons are coupled to two neighbors each and will appear as complex multiplets, often approximated as triplets of doublets (td). Their chemical shifts will be intermediate between H5 and H8.

-

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Attached to a nitrogen atom within a conjugated system, this group is deshielded compared to a simple alkyl amine and is expected to resonate around 3.5-4.0 ppm. Similar N-methyl quinolone structures show signals in this region.[3]

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-CHO | 10.2 - 10.4 | Singlet (s) | 1H |

| H8 | 8.0 - 8.2 | Doublet of Doublets (dd) | 1H |

| H6 / H7 | 7.6 - 7.9 | Triplet of Doublets (td) | 2H |

| H5 | 7.4 - 7.6 | Doublet of Doublets (dd) | 1H |

| N-CH₃ | 3.6 - 3.8 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectrum

The molecule has 11 unique carbon signals. The use of Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments can distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.

-

Carbonyl Carbons (C=O): Two carbonyl carbons are present. The aldehyde carbonyl (C-CHO) is typically the most downfield, appearing around 190 ppm.[4] The lactam (amide) carbonyl (C2) is expected around 160-165 ppm.

-

Aromatic & Vinylic Carbons: Eight carbons (C3, C4, C4a, C5, C6, C7, C8, C8a) comprise the heterocyclic and aromatic rings.

-

C4: Attached directly to the electronegative chlorine atom, this carbon will be significantly deshielded.

-

C3: The point of attachment for the aldehyde group.

-

C4a & C8a: These are quaternary bridgehead carbons.

-

C5, C6, C7, C8: These are protonated aromatic carbons, identifiable in a DEPT-135 spectrum. Their shifts are influenced by standard aromatic substitution patterns.

-

-

N-Methyl Carbon (N-CH₃): This aliphatic carbon will appear in the upfield region, typically around 30-35 ppm.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase |

|---|---|---|

| C-CHO | ~190 | CH (+) |

| C2 | ~162 | Quaternary (absent) |

| C4 | ~145 | Quaternary (absent) |

| C8a | ~140 | Quaternary (absent) |

| C6 / C7 | 130 - 135 | CH (+) |

| C8 | ~128 | CH (+) |

| C4a | ~125 | Quaternary (absent) |

| C5 | ~116 | CH (+) |

| C3 | ~115 | Quaternary (absent) |

| N-CH₃ | ~32 | CH₃ (+) |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable data, a standardized experimental protocol is essential. This protocol represents a self-validating system for ensuring accuracy and reproducibility.

Caption: Standardized workflow for NMR spectral analysis.

Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for quinolone derivatives to ensure complete dissolution.[5]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.[5]

-

Tune and shim the probe to the specific sample to ensure magnetic field homogeneity.

-

Lock the field frequency to the deuterium signal of the solvent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: Spectral width of ~16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: Spectral width of ~240 ppm, 64k data points, relaxation delay of 2 seconds, and 1024 or more scans.

-

Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ carbons.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Data Interpretation and Structural Validation

The definitive assignment of each signal relies on a combination of chemical shift, multiplicity, integration, and, for complex structures, two-dimensional (2D) NMR experiments.

-

¹H Spectrum: The integration of the signals should correspond to the predicted 1:1:2:1:3 ratio for the aldehyde, aromatic, and methyl protons. The characteristic downfield singlet for the aldehyde and the upfield singlet for the N-methyl group are primary anchor points for the assignment.

-

¹³C Spectrum: The DEPT-135 experiment is crucial for validating the carbon assignments. It will show five positive signals (four aromatic CH and one N-CH₃) and one positive signal for the aldehyde CH. The five quaternary carbons (C2, C3, C4, C4a, C8a) will be absent in the DEPT spectrum but present in the broadband-decoupled ¹³C spectrum.

-

2D NMR for Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons (H5↔H6, H6↔H7, H7↔H8), confirming their connectivity in the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. It would definitively link, for example, the N-CH₃ proton signal at ~3.7 ppm to the carbon signal at ~32 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that shows correlations between protons and carbons that are two or three bonds away.[7] Key expected correlations that would lock in the structure include:

-

The aldehyde proton (H-CHO) correlating to the aldehyde carbon (C-CHO) , C3 , and C4 .

-

The N-methyl protons (N-CH₃) correlating to C2 and C8a .

-

Proton H8 correlating to C8a , C6 , and C7 .

-

-

Conclusion

The NMR spectrum of this compound provides a rich dataset that allows for its complete and unambiguous structural elucidation. The distinct chemical shifts of the aldehyde and N-methyl protons serve as excellent starting points for analysis. The patterns of the aromatic protons, governed by predictable coupling, confirm the substitution on the quinolone core. A comprehensive analysis, supported by ¹³C, DEPT, and 2D NMR experiments, provides a self-validating methodology essential for the rigorous standards of pharmaceutical and chemical research. This guide equips scientists with the theoretical foundation and practical framework to confidently interpret the NMR data for this and related quinolone derivatives.

References

- Benchchem. Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives. Benchchem Technical Support Team, November 2025.

- Claret, P. A., & Osborne, A. G. N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic. Organic Magnetic Resonance, 1976.

- Claret, P. A., & Osborne, A. G. N.M.R. Spectral Studies of Some Quinolone Derivatives, Part IV. The Unique Effect of the 8-Substituent. Spectroscopy Letters, 1977.

- Li-qian, S. Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Drugs and Clinic.

- National Center for Biotechnology Information. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. PMC, National Institutes of Health.

- DergiPark. Synthesis, Characterization, and Photophysical Properties of 2-Quinolone-Based Compounds.

- Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2785122, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

- University of Utah Chemistry Department. 13C DEPT NMR 1D Spectrum.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.

- Z. Bayat, et al. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal, 2018.

- ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. 2006.

- Oregon State University. 13C NMR Chemical Shifts.

- BroadPharm. 4-Chloro-1-methyl-2-oxo-1, 2-dihydroquinoline-3-carbaldehyde, min 95%.

- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 2018.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. researchgate.net [researchgate.net]

Mass spectrometry of "4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde"

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (Molecular Formula: C₁₁H₈ClNO₂, Molecular Weight: 221.64 g/mol )[1]. Designed for researchers and professionals in drug development and analytical chemistry, this document moves beyond procedural outlines to explore the causal logic behind its mass spectrometric fragmentation. We will detail the predictable cleavage patterns derived from its distinct structural motifs—the quinolone core, N-methylation, C4-chlorination, and the C3-carbaldehyde group. This guide establishes a self-validating analytical framework, from theoretical prediction and detailed experimental protocol to data interpretation, providing a robust methodology for the structural verification and characterization of this and structurally related compounds.

Introduction: The Analytical Imperative

The structural elucidation of synthetic heterocyclic compounds is a cornerstone of modern pharmaceutical research. This compound is a compound of interest, featuring a complex arrangement of functional groups that each impart distinct chemical properties and, consequently, a unique mass spectrometric fingerprint. Mass spectrometry (MS) stands as an indispensable tool for confirming molecular identity, profiling impurities, and tracking metabolic transformations. Its power lies in the systematic fragmentation of a molecule, which, when understood, allows for a definitive reconstruction of the parent structure.

The fragmentation of this particular molecule is governed by the interplay between the stable quinolone ring, the labile aldehyde group, and the electron-withdrawing chloro-substituent. Understanding these intramolecular dynamics is key to predicting and interpreting its mass spectrum with confidence. This guide will employ Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) as the reference technique, given its prevalence and effectiveness for analyzing polar, medium-sized organic molecules.[2][3]

Theoretical Fragmentation Analysis: Predicting the Pathways

The predictive power of mass spectrometry stems from the fundamental principles of chemical stability. Upon ionization—typically protonation to form the [M+H]⁺ ion in ESI positive mode—the molecule is energized. This excess energy is dissipated through the cleavage of the weakest bonds or through stable neutral losses, generating a cascade of fragment ions. For this compound, we can anticipate several high-probability fragmentation pathways.

-

Initial Ionization: The molecule readily accepts a proton, likely at the carbonyl oxygen of the 2-oxo group or the aldehyde, to form the pseudomolecular ion [M+H]⁺ at m/z 222.03.

-

Primary Fragmentation Drivers:

-

Loss of Carbon Monoxide (CO): The 2-oxo group within the quinolone ring system is susceptible to a characteristic loss of a neutral CO molecule (28 Da). This is a well-documented fragmentation pattern for N-methyl-2-quinolones and related cyclic amide structures.[4]

-

Cleavage of the Aldehyde Group: The C3-carbaldehyde group can fragment in two primary ways: loss of the entire group as a CHO radical (29 Da) or, following rearrangement, loss of a CO molecule (28 Da).

-

Loss of Chlorine: The chlorine atom at the C4 position can be eliminated as a chlorine radical (Cl•, 35/37 Da), a process often observed in tandem MS experiments.

-

These primary cleavages can occur sequentially, leading to a rich and informative fragment ion spectrum. The most probable fragmentation cascades are visualized below.

Caption: Predicted major fragmentation pathways for protonated this compound.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthy and reproducible results, a meticulously designed experimental protocol is essential. The following workflow is optimized for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, allowing for accurate mass measurements that confirm elemental compositions.

Sample and System Preparation

-

Sample Preparation: Dissolve 1 mg of the reference standard in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute this stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final working concentration of 1 µg/mL. The formic acid is critical for promoting efficient protonation of the analyte.

-

System Blank: Before introducing the sample, run the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for 5-10 minutes to ensure the system is free of contaminants and interfering background ions.

-

Mass Calibration: Calibrate the mass spectrometer using a certified calibration solution appropriate for the desired mass range to ensure high mass accuracy (< 5 ppm).

Data Acquisition Workflow

The acquisition process involves two stages: a full scan to identify the parent ion and a tandem MS scan to generate and detect fragment ions.

Caption: Experimental workflow for MS/MS analysis.

Instrumentation Parameters

The following table outlines a robust starting point for instrument parameters, which may be further optimized for specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| Ion Source | Electrospray Ionization (ESI) | Standard for polar, non-volatile compounds. |

| Polarity | Positive | Promotes formation of [M+H]⁺ ions. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process. |

| Source Temperature | 120 - 150 °C | Aids in desolvation without causing thermal degradation. |

| Desolvation Gas | Nitrogen, 600 - 800 L/hr | Facilitates the transition of ions from liquid to gas phase. |

| Mass Range (MS1) | m/z 50 - 500 | Covers the expected mass of the parent and fragment ions. |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| Collision Energy (MS/MS) | 10 - 40 eV (Ramped) | A range of energies ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation products.[5] |

Data Interpretation: Correlating Fragments to Structure

Analysis of the resulting MS/MS spectrum allows for the confirmation of the predicted fragmentation pathways. The presence and relative abundance of specific fragment ions provide definitive evidence for the compound's structure. The accurate mass measurements from a high-resolution instrument are crucial for assigning the correct elemental composition to each fragment.

Table of Expected Fragment Ions and Structural Assignments

| Observed m/z | Elemental Composition | Mass Error (ppm) | Proposed Neutral Loss | Structural Justification |

| 222.0315 | C₁₁H₉ClNO₂⁺ | < 5 | - | [M+H]⁺ Pseudomolecular Ion |

| 194.0366 | C₁₀H₉ClNO⁺ | < 5 | CO (27.9949 Da) | Loss of carbon monoxide from the 2-oxo position, a characteristic fragmentation of the quinolone core.[2][3][4] |

| 193.0289 | C₁₀H₈ClNO⁺ | < 5 | CHO• (29.0022 Da) | Cleavage of the C3-carbaldehyde group as a radical. |

| 187.0706 | C₁₁H₉NO₂⁺ | < 5 | Cl• (34.9688 Da) | Loss of the chlorine atom from the C4 position as a radical. |

| 158.0651 | C₁₀H₉NO⁺ | < 5 | CO + Cl• | Sequential loss of CO from the quinolone ring followed by elimination of the chlorine radical. |

The observation of the ion at m/z 194.04 is particularly diagnostic, as the loss of 28 Da is a hallmark of the 2-oxo-quinoline structure. The subsequent loss of a chlorine radical from this fragment to produce the ion at m/z 158.07 provides strong, self-validating evidence for the connectivity of the molecule.

Conclusion

The mass spectrometric analysis of this compound is a logical and predictable process when grounded in the principles of chemical reactivity. By combining theoretical fragmentation predictions with a robust, high-resolution MS/MS experimental workflow, one can achieve unambiguous structural confirmation. The characteristic neutral losses of carbon monoxide (from both the quinolone core and the aldehyde) and the elimination of the chlorine radical serve as a reliable diagnostic fingerprint. This comprehensive approach not only validates the identity of the target molecule but also establishes a powerful analytical framework applicable to the broader class of substituted quinolone compounds, proving invaluable for quality control, metabolite identification, and drug discovery efforts.

References

-

Tang, Q., Chen, F., & Xin, X. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link]

-

Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]

-

Wang, R., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. PubMed. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Substituted Quinoline-3-carbaldehydes: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its many derivatives, substituted quinoline-3-carbaldehydes have emerged as exceptionally versatile synthons for developing novel bioactive molecules.[3][4] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships of these compounds. We delve into their potent anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and mechanistic insights. Detailed, field-proven experimental protocols for evaluating these activities are provided, alongside visualizations of key synthetic and biological pathways, to empower researchers in the rational design and development of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a fundamental structural motif in both natural products and synthetic drugs.[2][4] Its unique electronic properties and rigid bicyclic structure allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[5][6] Marketed drugs such as chloroquine (antimalarial), ciprofloxacin (antibacterial), and vandetanib (anticancer) underscore the therapeutic significance of the quinoline core.[1][7]

Emergence of Quinoline-3-carbaldehydes as Key Synthons

Within the vast landscape of quinoline chemistry, 2-chloroquinoline-3-carbaldehyde and its analogues stand out as highly reactive and versatile intermediates.[4][8] The presence of a reactive aldehyde group at the C-3 position and a leaving group (typically chlorine) at the C-2 position allows for extensive and diverse chemical modifications.[9] This dual reactivity enables the construction of complex fused heterocyclic systems and the introduction of various pharmacophores, making quinoline-3-carbaldehydes a powerful platform for generating libraries of novel compounds with significant therapeutic potential.[3][4]

Synthesis of Substituted Quinoline-3-carbaldehydes

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[8][10] This one-pot reaction provides a direct route from readily available substituted acetanilides to the target quinoline structure.

The Vilsmeier-Haack Reaction: A Cornerstone Approach

Causality: The Vilsmeier-Haack reaction is preferred for its operational simplicity, use of inexpensive reagents, and the high yields it typically affords.[8][11] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation of an activated aromatic ring.[8][9]

Mechanism: The process begins with the reaction of DMF and POCl₃ to form the electrophilic Vilsmeier reagent (an iminium salt). The substituted acetanilide then undergoes intramolecular cyclization driven by this powerful electrophile, followed by hydrolysis of the intermediate to yield the final 2-chloroquinoline-3-carbaldehyde product.[9] The substitution pattern on the starting acetanilide directly dictates the substitution on the benzene portion of the resulting quinoline ring, allowing for controlled structural diversity.[8]

General Synthesis Workflow

The following diagram illustrates the typical synthetic pathway starting from a substituted acetanilide.

Caption: Inhibition of EGFR signaling by a quinoline derivative.

Table 1: In Vitro Anticancer Activity of Selected Quinoline-3-carbaldehyde Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5e | Benzotriazole Hydrazone | Pancreas (DAN-G) | 1.23 | [12] |

| 7a | Benzohydrazide | Pancreas (DAN-G) | 2.51 | [12] |

| 9h | Sulfonohydrazide | Cervical (SISO) | 3.23 | [12] |

| 11 | Acrylamide | Breast (MCF-7) | 29.8 | [13] |

| 4f | 4-Aminoquinoline | Lung (A549) | 2.15 | [14] |

| 4f | 4-Aminoquinoline | Breast (MCF-7) | 3.11 | [14]|

IC₅₀: Half-maximal inhibitory concentration.

Antimicrobial Activity

The quinoline core is fundamental to the quinolone and fluoroquinolone classes of antibiotics. [15]Derivatives synthesized from quinoline-3-carbaldehyde have demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. [16][17] Mechanism of Action: A primary mechanism for the antibacterial action of quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase). [17]This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have shown that hydrazone derivatives can form hydrogen bonds within the active site of DNA topoisomerase IV, explaining their antimicrobial effects. [16] Table 2: Antimicrobial Activity (MIC) of Selected Quinoline-3-carbaldehyde Derivatives

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 14 | Chalcone | S. aureus | 3.9 | [17] |

| 22 | Pyrazoline | B. subtilis | 7.8 | [17] |

| 10 | Hydrazone | P. aeruginosa | 15.6 | [17] |

| 3q5 | Hydrazone | MRSA | 16 | [16] |

| 3q6 | Hydrazone | MRSA | 16 | [16] |

| 6d | Thioether | A. niger (Fungus) | 7.8 | [17]|

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and developing novel anti-inflammatory agents is a key research priority. Certain quinoline-3-carbaldehyde derivatives have exhibited potent anti-inflammatory and analgesic activities, with effects comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. [18][19] Mechanism of Action: The anti-inflammatory effects of quinolines are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), particularly COX-2. [20][21]By blocking COX enzymes, these compounds prevent the synthesis of prostaglandins, which are key mediators of pain and inflammation. [22] Table 3: In Vivo Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound ID | Derivative Type | Assay Model | Inhibition of Edema (%) | Reference |

|---|---|---|---|---|

| Compound 2 | Pyranoquinoline | Carrageenan-induced paw edema | Comparable to Diclofenac | [18][19] |

| Compound 6 | Indenopyranoquinoline | Carrageenan-induced paw edema | Comparable to Diclofenac | [18][19] |

| QC | Carboxylic Acid | Xylene-induced ear edema | ~5-fold more potent than Diclofenac | [20]|

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design. For quinoline-3-carbaldehydes, SAR studies reveal that the nature and position of substituents on the quinoline ring, as well as modifications to the carbaldehyde group, profoundly influence pharmacological potency and selectivity. [17][23]

-

Substituents on the Quinoline Ring: The presence of a 7-chloro group is often considered optimal for antimalarial and antibacterial activity. [23]The introduction of different groups at positions C-2, C-6, and C-8 can modulate lipophilicity and electronic properties, thereby affecting target binding and overall activity. [10][12]* Modifications at C-3: The carbaldehyde group is rarely the final pharmacophore. Its conversion into Schiff bases, hydrazones, acylhydrazones, and sulfonohydrazones is a common and highly effective strategy. [12][16]For instance, converting the aldehyde to a benzotriazole-containing hydrazone (compound 5e ) resulted in potent anticancer activity, whereas the analogous 1,2,4-triazole derivatives were inactive. [12]This highlights the critical role of the appended moiety in target engagement.

Caption: Key structure-activity relationship points for quinoline-3-carbaldehydes.

Experimental Protocols for Biological Evaluation

To ensure reproducibility and validity, standardized protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [16][22]Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble dye to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Rationale: This allows sufficient time for the mitochondrial reductases in viable cells to convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Antimicrobial Activity: Microdilution Method for MIC

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [16] Protocol:

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

Principle: This is a classic and reliable model for evaluating acute inflammation. [18][19]Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (e.g., a rat) induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac (e.g., 10 mg/kg). Rationale: Administration one hour before the carrageenan challenge allows for absorption and systemic distribution of the compound.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Future Perspectives and Conclusion

Substituted quinoline-3-carbaldehydes represent a highly productive and enduring scaffold in the quest for novel therapeutics. The synthetic accessibility via the Vilsmeier-Haack reaction, coupled with the potential for diverse derivatization at the C-3 position, ensures a continuous pipeline of new chemical entities for biological screening. Future research will likely focus on:

-

Target-Specific Design: Moving beyond broad-spectrum screening to the rational design of derivatives that selectively inhibit specific isoforms of enzymes (e.g., COX-1 vs. COX-2) or particular receptor tyrosine kinases to improve efficacy and reduce side effects.

-

Hybrid Molecules: Conjugating the quinoline-3-carbaldehyde core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. [24]* Advanced Drug Delivery: Formulating potent quinoline derivatives into novel delivery systems to improve bioavailability, reduce toxicity, and target specific tissues or organs.

References

- Khidre, R. E., Abdel-Wahab, B. F., & Badria, F. A. (2011). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Letters in Drug Design & Discovery, 8(7), 640-648.

- BenchChem. (2025).

-

Janežič, D., et al. (2019). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 24(23), 4352. [Link]

- Farghaly, T. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 25-34.

-

Puskullu, M. O., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link]

-